molecular formula C18H13N3O8S2-2 B1226616 5-Acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate

5-Acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate

Cat. No.: B1226616
M. Wt: 463.4 g/mol
InChI Key: RSNSKUBBVCGSND-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetamido-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of 5-acetamido-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid. It is a conjugate base of a 5-acetamido-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid.

Scientific Research Applications

Chemical Modification and Analytical Chemistry

Poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified electrodes, related in structure to 5-Acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate, have been used for the simultaneous determination of caffeine and paracetamol using square-wave voltammetry. This method offers high selectivity and sensitivity for the quantitative determination of these compounds in various beverages (Tefera et al., 2016).

Environmental Science and Microbial Activity

Mono- and disulfonated naphthalene derivatives, structurally related to this compound, have been studied for their autoxidation reactions during the anaerobic reduction of sulfonated azo dyes by microorganisms. These derivatives decompose under aerobic conditions and are sensitive to oxygen (Kudlich et al., 1999).

Drug Synthesis and Medical Applications

The compound's derivatives have been used in the synthesis of 1,4-Benzothiazines with paracetamol moiety, displaying significant microbial activity. Such compounds are essential in pharmaceutical research for developing new drugs with antibacterial properties (Patil et al., 2002).

Biochemistry and Membrane Studies

Research on amino-reactive reagents like 4-acetamido-4'-isothiocyano-stilbene-2,2'-disulfonic acid, which shares structural similarities with this compound, has revealed their role in decreasing the anion permeability of human red blood cells. Such studies are crucial in understanding cell membrane dynamics and ion transport mechanisms (Knauf & Rothstein, 1971).

Properties

IUPAC Name

5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O8S2/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNSKUBBVCGSND-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O8S2-2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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